5-Phenyl-3H-1,2,4-triazole-3-thione
Description
Structure
3D Structure
Properties
CAS No. |
63479-91-4 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H5N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
QUTVANCFTJYKEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyl 3h 1,2,4 Triazole 3 Thione and Its Derivatives
General Synthetic Routes to 1,2,4-Triazole-3-thiones
The formation of the 1,2,4-triazole-3-thione ring system is most commonly achieved through the cyclization of thiosemicarbazide (B42300) derivatives. This method is robust, providing a reliable pathway to a wide array of substituted triazoles.
A prevalent and classical method for synthesizing 1,2,4-triazole-3-thiones is the intramolecular cyclization of 1-acyl or 1-aroyl-thiosemicarbazides. researchgate.netnih.govzsmu.edu.ua This reaction involves heating the thiosemicarbazide precursor, which leads to the elimination of a water molecule and subsequent ring closure to form the stable triazole heterocycle. researchgate.netzsmu.edu.ua The process begins with the reaction of an acid hydrazide with an isothiocyanate to form the necessary acylthiosemicarbazide intermediate. researchgate.netnih.gov This intermediate is then cyclized to yield the final 1,2,4-triazole-3-thione product. zsmu.edu.ua This multi-stage synthesis typically includes steps such as esterification of carboxylic acids, hydrazinolysis, formation of the carbothioamide (thiosemicarbazide), and finally, the alkaline cyclization to the thione. zsmu.edu.uazsmu.edu.uaresearchgate.net
The dehydrative cyclization of acylthiosemicarbazides is typically facilitated by a basic medium. nih.gov Various bases are employed to catalyze this reaction, with the choice of base sometimes influencing reaction times and yields. Commonly used basic reagents include aqueous solutions of sodium hydroxide (B78521), potassium hydroxide, and sodium carbonate. researchgate.netnih.gov The base promotes the deprotonation and subsequent nucleophilic attack required for the ring closure, effectively acting as a catalyst for the dehydration process. nih.govresearchgate.net For instance, the cyclization of 1-benzoyl-4-phenylthiosemicarbazide (B1215627) in the presence of a base like sodium hydroxide results in the formation of the corresponding 5-phenyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Specific Synthesis Protocols for 5-Phenyl-3H-1,2,4-triazole-3-thione
A direct and efficient protocol for the synthesis of the title compound, this compound, starts from benzoylthiosemicarbazide. nih.gov The procedure involves dissolving benzoylthiosemicarbazide in a 20% sodium hydroxide solution and heating the mixture at 90–95 °C for three hours. Upon cooling, the reaction mixture is neutralized with hydrochloric acid to a slightly acidic pH. This causes the product to precipitate as a white solid, which is then collected by filtration, washed with cold water, and dried. This method has been reported to yield this compound in high purity and an 84% yield, with a melting point of 253–255 °C. nih.gov
Derivatization Strategies of the this compound Core
The this compound scaffold possesses reactive sites that allow for various structural modifications. The compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms, enabling reactions at both the sulfur and nitrogen atoms. nuph.edu.ua
The thiol tautomer of this compound allows for facile S-substitution reactions, most notably S-alkylation and S-arylation. These reactions are typically performed by treating the triazole with an appropriate alkyl or aryl halide in the presence of a base. nih.govnuph.edu.ua The base, such as potassium carbonate, deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile to displace the halide, resulting in the formation of a stable C-S bond. nih.gov This method has been used to synthesize a variety of 3-(alkylthio) and 3-(arylthio)-1,2,4-triazole derivatives. nuph.edu.uaresearchgate.net
Table 1: Examples of S-Substitution Reactions
| Starting Material | Reagent | Base/Solvent | Product | Yield | Reference |
| 5-Phenyl-1,2,4-triazole-3-thione | Butyl iodide | Potassium Carbonate / Acetone | 3-Butylthio-5-phenyl-1,2,4-triazole | 96% | nih.gov |
| 5-Phenyl-1,2,4-triazole-3-thione | Phenacyl bromide | Potassium Carbonate / Acetone | 3-Phenacylthio-5-phenyl-1,2,4-triazole | 87% | nih.gov |
| 4-Phenyl-4H-1,2,4-triazole-3-thione | Ethyl bromoacetate | N/A | Ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | N/A | researchgate.net |
Aminomethylation via the Mannich reaction is another significant derivatization strategy for the 1,2,4-triazole-3-thione core. zsmu.edu.uazsmu.edu.ua This reaction involves the condensation of the triazole, which contains an active hydrogen on one of its nitrogen atoms, with formaldehyde (B43269) and a primary or secondary amine. researchgate.netnih.gov The reaction typically proceeds in a solvent such as dimethylformamide and results in the formation of N-substituted aminomethyl derivatives, known as Mannich bases. zsmu.edu.uazsmu.edu.ua This method allows for the introduction of a wide variety of amine-containing substituents onto the triazole ring, significantly expanding the chemical space of accessible derivatives. nepjol.inforesearchgate.net A range of amines, including N-methylpiperazine and N-phenylpiperazine, have been successfully employed in this reaction. zsmu.edu.uazsmu.edu.uaresearchgate.net
Table 2: Examples of Mannich Reactions for Aminomethylation
| Triazole Substrate | Amine Component | Reagent/Solvent | Product Type | Reference |
| 1,2,4-Triazole-3-thiones | N-methylpiperazine | Formaldehyde / Dimethylformamide | N-Mannich Base | zsmu.edu.uazsmu.edu.uaresearchgate.net |
| 1,2,4-Triazole-3-thiones | N-phenylpiperazine | Formaldehyde / Dimethylformamide | N-Mannich Base | zsmu.edu.uazsmu.edu.ua |
| 4-Phenyl-1,2,4-triazoline-5-thione | Piperazine derivatives | Formaldehyde | N-Mannich Base | researchgate.net |
| 4,5-disubstituted 1,2,4-triazole-3-thiones | Various amines | Formaldehyde | N-Mannich Base | researchgate.net |
Formation and Cyclization of Schiff Base Derivatives
A common and versatile method for synthesizing derivatives of this compound involves the formation of Schiff bases. This process typically starts with a primary amine, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then condensed with various aldehydes or ketones. nih.govdergipark.org.tr The resulting imine or azomethine group of the Schiff base can then undergo cyclization or further modification.
For instance, 4-amino-5-(substituted phenyl)-4H- nih.govdergipark.org.trnih.gov-triazole-3-thiol can be condensed with different substituted aromatic aldehydes to form the corresponding Schiff bases, 4-(4-substituted benzylideneamino)-5-(substituted phenyl)-2H-1,2,4-triazole-4(4H)-thione. researchgate.net These Schiff bases can be further reacted, for example, with formaldehyde and morpholine (B109124) to yield 4-(4-substituted benzylideneamino)-2-(morpholinomethyl)-5-(substituted phenyl)-2H-1,2,4-triazole-4(4H)-thione. researchgate.net
The synthesis of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol often involves refluxing the triazole with an appropriate aldehyde in a suitable solvent, sometimes with a catalytic amount of acid. nih.gov For example, new Schiff bases have been synthesized by reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. dergipark.org.tr The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and Mass spectrometry. nih.gov
A series of D-glucopyranosyl-1,2,4-triazole-3-thione derivatives were synthesized from 1,2,4-triazole-3-thione Schiff bases. nih.gov This demonstrates the utility of Schiff bases as intermediates for creating more complex molecules.
Table 1: Examples of Schiff Base Derivatives of this compound
| Starting Triazole | Aldehyde/Ketone | Resulting Schiff Base | Reference |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Furfuraldehyde | 4-(Furfurylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-Dichlorobenzaldehyde | 4-(2,4-Dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
| 5-Furan-2-yl-4-amino-4H-1,2,4-triazole-3-thiol | p-Methoxybenzaldehyde | 5-Furan-2-yl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 5-Benzyl-4-amino-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 5-Benzyl-4-amino-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |
Introduction of Varied Substituents (e.g., phenacylthio, butylthio, benzyl, pyridyl, coumarin (B35378) moieties)
The functionalization of the this compound scaffold by introducing various substituents is a key strategy to modulate its physicochemical and biological properties. This is often achieved by targeting the thiol group or the nitrogen atoms of the triazole ring.
Phenacylthio and Butylthio Derivatives: The synthesis of S-substituted derivatives is a common approach. For example, 3-phenacylthio-5-phenyl-1,2,4-triazole can be synthesized by reacting 5-phenyl-1,2,4-triazole-3-thione with phenacyl bromide in the presence of a base like potassium carbonate in dry acetone. nih.gov Similarly, 3-butylthio-5-phenyl-1,2,4-triazole is obtained by reacting the same starting triazole with butyl iodide. nih.gov
Benzyl Derivatives: Benzyl groups can be introduced at the N4 position of the triazole ring. For instance, 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been synthesized and characterized. nih.gov
Pyridyl and Pyrimidinylthio Derivatives: The incorporation of heterocyclic moieties like pyridine (B92270) and pyrimidine (B1678525) can lead to compounds with interesting properties. A method for the synthesis of unsymmetrical disulfides of 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiols has been developed. researchgate.net
Table 2: Examples of Substituted this compound Derivatives
| Substituent | Reagent | Resulting Derivative | Reference |
| Phenacylthio | Phenacyl bromide | 3-Phenacylthio-5-phenyl-1,2,4-triazole | nih.gov |
| Butylthio | Butyl iodide | 3-Butylthio-5-phenyl-1,2,4-triazole | nih.gov |
| Benzyl | Benzyl halide | 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
| (Pyrimidin-2-ylthio)methyl | - | 4-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol | researchgate.net |
Synthesis of Disulphide Analogues
Disulphide analogues of this compound represent a class of derivatives with potential applications in redox-related biological processes. A novel method for the synthesis of unsymmetrical disulfides of 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiols has been developed. researchgate.net This method utilizes 1-chlorobenzotriazole (B28376) as a selective reagent, allowing for the formation of the disulfide bond under mild conditions with high yields. researchgate.net This approach is noted for its compatibility with various functional groups, which facilitates the creation of a diverse library of disulphide analogues for further investigation. researchgate.net
Design and Synthesis of Nucleoside Analogues Incorporating the Triazole-Thione Moiety
The incorporation of the 1,2,4-triazole-thione moiety into nucleoside structures is a significant area of research, driven by the potential for developing new antiviral and anticancer agents. A notable approach involves the enzymatic synthesis of ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives. nih.gov
For example, E. coli purine (B94841) nucleoside phosphorylase has been used to catalyze the glycosylation of substituted 1,2,4-triazole-3-thiones. nih.gov In one study, 3-phenacylthio-5-phenyl-1,2,4-triazole was successfully converted to its corresponding 1-(β-D-ribofuranosyl) nucleoside. nih.gov The synthesis of 5-butylthio-1-(2-deoxy-β-D-ribofuranosyl)-3-phenyl-1,2,4-triazole has also been reported. nih.gov
Another strategy for creating nucleoside analogues involves "click" chemistry. The copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction has been employed to synthesize 1,2,3-triazolyl nucleoside analogues where a pyrimidine fragment is linked to a ribofuranosyl-1,2,3-triazol-4-yl moiety. nih.gov
The synthesis of D-glucopyranosyl-1,2,4-triazole-3-thione derivatives has also been achieved by reacting 1,2,4-triazole-3-thione Schiff bases with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov
Table 3: Examples of Nucleoside Analogues of this compound
| Triazole Moiety | Sugar Moiety | Linkage/Method | Resulting Nucleoside Analogue | Reference |
| 3-Phenacylthio-5-phenyl-1,2,4-triazole | β-D-Ribofuranosyl | Enzymatic (E. coli PNP) | 5-Phenacylthio-3-phenyl-1-(β-D-ribofuranosyl)-1,2,4-triazole | nih.gov |
| 5-Butylthio-3-phenyl-1,2,4-triazole | 2-Deoxy-β-D-ribofuranosyl | Enzymatic (E. coli PNP) | 5-Butylthio-1-(2-deoxy-β-D-ribofuranosyl)-3-phenyl-1,2,4-triazole | nih.gov |
| 1,2,4-Triazole-3-thione Schiff bases | D-Glucopyranosyl | Reaction with acetylated glucopyranosyl bromide | D-Glucopyranosyl-1,2,4-triazole-3-thione derivatives | nih.gov |
Advanced Spectroscopic Elucidation and Structural Analysis
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the solid state, the FT-IR spectrum of 5-phenyl-3H-1,2,4-triazole-3-thione is characterized by several key absorption bands that confirm its thione tautomeric form. The presence of N-H stretching vibrations, typically observed in the region of 3100–3460 cm⁻¹, and the C=N stretching of the triazole ring between 1560–1650 cm⁻¹ are indicative of the triazole structure. nih.gov
A crucial band for confirming the thione form is the C=S stretching vibration, which appears in the range of 1250–1340 cm⁻¹. nih.gov In contrast, the thiol tautomer would exhibit a weak and sharp S-H stretching band around 2550–2650 cm⁻¹, which is absent in the solid-state spectrum of the title compound. nih.gov The spectra also show characteristic absorptions for the phenyl group. The interpretation of the vibrational spectra can be complex due to strong intermolecular associations in the condensed state. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3460 | Stretching vibration of the amine group in the triazole ring. nih.gov |
| C-H Stretch (Aromatic) | ~3000 | Stretching vibration of the C-H bonds in the phenyl ring. |
| C=N Stretch | 1560 - 1650 | Stretching vibration of the carbon-nitrogen double bond within the triazole ring. nih.gov |
| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds in the phenyl ring. |
| C=S Stretch | 1250 - 1340 | Stretching vibration of the thiocarbonyl group, confirming the thione tautomer. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment of protons and carbon atoms.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, provides clear evidence for its structure and the predominance of the thione tautomer in solution. The spectrum shows two distinct signals for the N-H protons of the triazole ring, which appear at downfield chemical shifts, generally in the range of 13-14 ppm. nih.govnist.gov One of these signals is often broader, suggesting faster exchange with residual water. nist.gov
The protons of the phenyl group typically resonate in the aromatic region, between 7.4 and 8.0 ppm. The ortho protons of the phenyl ring usually appear at a more downfield position compared to the meta and para protons due to their proximity to the triazole ring. nist.gov
Table 2: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity | Description |
| N-H | ~13.7 - 13.9 | Singlet (broad) | Protons of the amine groups on the triazole ring. nist.gov |
| Phenyl (ortho) | ~7.9 | Multiplet | Protons on the phenyl ring adjacent to the point of attachment. nist.gov |
| Phenyl (meta, para) | ~7.5 | Multiplet | Protons on the phenyl ring further from the point of attachment. nist.gov |
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of this compound is the resonance of the C=S carbon, which is characteristic of the thione form and typically appears in the range of 165-169 ppm. nih.govnist.gov The other carbon atom in the triazole ring (C5) resonates at a different chemical shift, often around 149 ppm. nist.gov The signals for the carbons of the phenyl ring are also observed in their expected regions. The presence of the thione form is unambiguously identified by the chemical shift of the C5 carbon. nist.gov
Table 3: Representative ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Chemical Shift (ppm) | Description |
| C=S (C3) | ~166 - 169 | Thiocarbonyl carbon of the triazole ring. nih.govnist.gov |
| C5 | ~149 | Carbon atom at position 5 of the triazole ring. nist.gov |
| Phenyl (ipso) | ~126 | Carbon atom of the phenyl ring attached to the triazole ring. oup.com |
| Phenyl (ortho, meta, para) | ~128 - 131 | Aromatic carbons of the phenyl ring. oup.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a compound, which can aid in its structural confirmation. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight (C₈H₇N₃S, 177.23 g/mol ).
The fragmentation of 1,2,4-triazole-3-thiones under mass spectrometric conditions often involves characteristic pathways. A common fragmentation is the loss of a sulfur atom or a sulfhydryl radical (SH•) from the molecular ion, a process known as desulfurization. researchgate.netijsr.net Further fragmentation of the triazole and phenyl rings leads to a series of daughter ions that can be analyzed to confirm the molecular structure. For instance, the cleavage of the phenyl group can also be an observed fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 5-substituted-1,2,4-triazole-3-thiones, the UV-Vis spectrum in an ethanolic solution typically displays two main absorption maxima. nih.gov One band is generally observed in the range of 252-256 nm, while a second, higher-wavelength absorption maximum appears between 288-298 nm. nih.gov This latter absorption is attributed to the π → π* electronic transition of the C=S chromophore, which is a characteristic feature of the thione tautomer. nih.gov The exact position of these maxima can be influenced by the solvent and the specific substituents on the triazole ring.
X-ray Diffraction Analysis of Single Crystal Structures and Conformations
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on compounds structurally similar to this compound have confirmed the dominance of the thione tautomer in the crystalline form. zsmu.edu.ua
The crystal structure reveals that the triazole ring is essentially planar. The phenyl ring is typically twisted with respect to the plane of the triazole ring, with the dihedral angle varying depending on the crystal packing forces. For example, in 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, this dihedral angle is 13.7(2)°. zsmu.edu.ua The C=S bond length is consistent with a carbon-sulfur double bond. zsmu.edu.ua The crystal packing is often stabilized by intermolecular hydrogen bonds, frequently involving the N-H protons and the sulfur atom of the thione group, leading to the formation of extended supramolecular networks. zsmu.edu.ua
Table 4: Selected Crystallographic Data for a Structurally Related Compound (4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | zsmu.edu.ua |
| Space Group | P2₁/n | |
| C=S Bond Length | 1.675 (3) Å | zsmu.edu.ua |
| Dihedral Angle (Triazole/Phenyl) | 13.7 (2)° | zsmu.edu.ua |
Computational and Theoretical Investigations of 5 Phenyl 3h 1,2,4 Triazole 3 Thione
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the properties of triazole derivatives due to its balance of accuracy and computational cost. nih.gov These calculations are fundamental to understanding the molecule's three-dimensional structure and the distribution of its electrons.
A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable energetic state. For phenyl-triazole compounds, a key structural parameter is the dihedral angle between the planar triazole ring and the phenyl ring. researchgate.netnih.gov Experimental data from X-ray crystallography on similar structures, such as 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, show that the phenyl ring is twisted relative to the triazole ring, with a dihedral angle of 13.7(2)°. researchgate.netnih.gov
DFT calculations can reproduce these experimental geometries with high accuracy. For instance, a study on a macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione found that the bond lengths calculated using DFT deviated by less than 0.03 Å from the experimental X-ray diffraction data, and bond angles were reproduced within 3 degrees. nih.gov This close agreement between theoretical and experimental values validates the computational model. The optimization process also allows for the study of different potential conformers and tautomers, such as the thione-thiol forms, which is crucial for understanding the compound's stability and reactivity. zsmu.edu.ua
| Table 1: Comparison of Experimental and Calculated Geometrical Parameters for a Related Phenyl-Triazole Derivative nih.gov | ||
|---|---|---|
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| Bond Lengths | - | Deviation < 0.03 Å |
| Bond Angles | - | Deviation < 3° |
| Dihedral Angle (Phenyl-Triazole) | 13.7(2)° (for a similar compound) researchgate.netnih.gov | Calculations confirm a non-planar conformation |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For triazole systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. This functional combines the strengths of both Hartree-Fock theory and DFT.
This functional is paired with a basis set that describes the atomic orbitals. Commonly used basis sets for this type of molecule include:
6-31G(d) or 6-31G(D): This is a Pople-style split-valence basis set that provides a good balance between accuracy and computational expense. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is important for accurately describing bonding. zsmu.edu.ua
6-311G(d,p): This is a triple-split valence basis set, offering more flexibility for the valence electrons. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), leading to a more accurate description of the molecular geometry and electronic properties. researchgate.net
6-311++G(d,p): This basis set further adds diffuse functions (++) to heavy and hydrogen atoms, which are crucial for describing systems with lone pairs, anions, or non-covalent interactions. nih.gov
Studies have shown that methods like B3LYP/6-311++G(d,p) yield geometric parameters that are in excellent agreement with experimental X-ray data for related phenyl-triazole structures. nih.gov The choice of basis set represents a trade-off between the desired level of accuracy and the available computational resources.
Electronic Structure Analysis
Beyond molecular geometry, DFT calculations provide a detailed picture of the electronic structure, which is key to understanding the molecule's reactivity, spectral properties, and intermolecular interactions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. libretexts.org
HOMO: Represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com
LUMO: Represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com
The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Calculations on related triazole-thiones show that the energy difference between HOMO and LUMO levels is a key indicator of the molecule's reactivity and potential for intramolecular charge transfer. zsmu.edu.ua For donor-acceptor molecules, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.netscispace.com
| Table 2: Frontier Orbital Properties and Their Significance | |
|---|---|
| Orbital/Parameter | Significance |
| HOMO Energy | Correlates with electron-donating ability (nucleophilicity) |
| LUMO Energy | Correlates with electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity nih.gov |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is based on three main observations of interacting molecules: occupied orbitals of different molecules repel each other, electrostatic attraction/repulsion occurs between charges, and the strongest stabilizing interaction is typically between the HOMO of the nucleophile and the LUMO of the electrophile. wikipedia.org
By analyzing the energies and spatial distributions of the HOMO and LUMO of 5-Phenyl-3H-1,2,4-triazole-3-thione, FMO theory can predict how it will react with other species. For example, the locations of the HOMO and LUMO within the molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively. youtube.com The partially negative charges on the nitrogen and sulfur atoms of the triazole ring, as determined by population analysis, suggest these are likely centers for electrophilic attack. zsmu.edu.ua
Conformational Analysis and Energy Landscape Studies
Molecules are not static entities; they can exist in various conformations (spatial arrangements of atoms) and tautomeric forms. Conformational analysis aims to map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.
For this compound, a key conformational variable is the rotation around the single bond connecting the phenyl and triazole rings. The dihedral angle between these two rings affects the extent of π-conjugation, which in turn influences the electronic properties, such as the HOMO-LUMO gap. scispace.com Computational studies can calculate the energy as a function of this dihedral angle to find the most stable rotational conformer.
Furthermore, 1,2,4-triazole-3-thiones can exist in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. zsmu.edu.ua Quantum chemical calculations are essential for determining the relative stability of these tautomers in the gas phase and in different solvents. zsmu.edu.ua By comparing the total energies of the optimized geometries for each tautomer, researchers can predict which form is predominant under specific conditions. Such studies have shown that for related compounds, the thione form is often more stable in the gas phase and aprotic solvents, while polar solvents can stabilize the thiol form. zsmu.edu.ua
Tautomeric Equilibrium Studies (Thiol-Thione Tautomerism)
The 1,2,4-triazole-3-thione core of the title compound can exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thiol-thione tautomerism, is a critical aspect of its chemistry, influencing its reactivity and biological activity. Computational studies have been instrumental in understanding the dynamics of this equilibrium.
Relative Energy Assessments of Thiol and Thione Forms
Quantum chemical calculations have been employed to determine the relative stabilities of the thione and thiol tautomers of 1,2,4-triazole-3-thiones. For the parent 1,2,4-triazole-3-thione, as well as its various substituted derivatives, computational methods such as Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level and Hartree-Fock (HF) have been utilized. nih.gov These studies consistently show that in the gas phase, the thione form is energetically more stable than the thiol form. nih.gov For a related derivative, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, DFT calculations revealed that the thione tautomer is more stable than the thiol form by approximately 13 kcal/mol in the gas phase. nih.gov This preference for the thione form is a general characteristic of this class of compounds.
The relative energies are influenced by the electronic and structural features of the molecule. The thione form benefits from the stability of the C=S double bond within the heterocyclic ring system.
Computational Prediction of Dominant Tautomeric Forms
Based on the relative energy assessments, computational models consistently predict that the thione form is the dominant tautomer of this compound in the gas phase. nih.gov This prediction is supported by experimental findings for related compounds, where X-ray crystallography has confirmed the presence of the thione tautomer in the solid state. nih.gov
It is important to note that while the thione form is predominant, the thiol form can be present in equilibrium, and its population can be influenced by environmental factors such as the solvent.
Solvent Effects on Molecular Properties and Spectroscopic Parameters
The surrounding solvent environment can significantly impact the molecular properties and spectroscopic parameters of this compound. Theoretical studies on analogous molecules, such as 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion, have provided insights into these solvent effects. researchgate.net
In a study involving both a polar solvent (dimethyl sulfoxide (B87167) - DMSO) and a non-polar solvent (carbon tetrachloride - CCl4), it was observed that the solvent polarity influences the electronic properties of the molecule. researchgate.net For instance, the energy bandgap of the molecule was found to respond to the addition of a solvent. researchgate.net Generally, polar solvents can stabilize the more polar tautomer, thereby affecting the tautomeric equilibrium. For 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thiones, it was found that prototropic solvents reduce the stability difference between the tautomeric forms compared to the gas phase. Current time information in Edmonton, CA.
Spectroscopic parameters are also sensitive to the solvent. Changes in the absorption spectra (UV-Vis) and nuclear magnetic resonance (NMR) chemical shifts can be observed when the solvent is varied. These changes can be rationalized through computational models that take into account the solvent-solute interactions.
Quantum Chemical Descriptors for Predictive Modeling
Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule. These descriptors are powerful tools in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to build predictive models for biological activities and physicochemical properties.
For 1,2,4-triazole (B32235) derivatives, a variety of quantum chemical descriptors have been calculated and used in predictive modeling. nih.govzsmu.edu.ua These descriptors provide quantitative information about the molecule's electronic and steric properties.
Commonly Used Quantum Chemical Descriptors:
| Descriptor | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |
| Dipole Moment (µ) | Measure of the molecule's overall polarity |
| Hardness (η) | Resistance to change in electron distribution |
| Softness (S) | Reciprocal of hardness |
| Electronegativity (χ) | Power of an atom to attract electrons |
| Electrophilicity Index (ω) | A measure of the electrophilic character |
These descriptors have been successfully used to build QSAR models for predicting various biological activities of 1,2,4-triazole derivatives, including their antimicrobial and anticancer properties. nih.govzsmu.edu.ua For example, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents utilized steric and electrostatic field descriptors to correlate the chemical structure with biological activity. nih.gov Such models are invaluable in the rational design of new compounds with enhanced activities.
Biological Activity and Mechanistic Studies
Antimicrobial Activity
Derivatives of 5-Phenyl-3H-1,2,4-triazole-3-thione have been the subject of numerous studies to evaluate their effectiveness against a spectrum of microbial pathogens. These investigations have highlighted the structural features that contribute to their antibacterial, antifungal, and antimycobacterial properties.
The antibacterial potential of 5-phenyl-1,2,4-triazole-3-thione derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The introduction of various substituents onto the triazole ring has led to the development of compounds with significant inhibitory effects.
A novel series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited potent activity against Staphylococcus aureus. nih.gov Notably, all seventeen synthesized compounds showed strong antibacterial action against this Gram-positive bacterium, with one derivative proving superior to the standard drug streptomycin. nih.gov However, these compounds were found to be inactive against the Gram-negative bacterium Escherichia coli. nih.gov
In another study, Schiff bases of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione were synthesized and evaluated. nih.gov These compounds showed varied inhibition against the tested bacterial strains. While Enterococcus faecalis was resistant to all tested compounds, Acinetobacter calcoaceticus was sensitive to all of them. nih.gov Specifically, compounds with chloro and bromo substitutions on the salicylaldehyde (B1680747) moiety demonstrated high activity against A. calcoaceticus and also showed limited sensitivity against S. aureus. nih.gov
Further research into Mannich bases derived from 4,5-disubstituted 1,2,4-triazole-3-thiones indicated that the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position enhanced antibacterial potency against Gram-positive strains like S. aureus, MRSA, and S. epidermidis. nih.gov
The mechanism of action for these compounds is believed to involve the inhibition of essential bacterial enzymes or interference with bacterial growth pathways, although specific mechanistic details are often still under investigation. The thione/thiol tautomerism of the triazole ring is considered crucial for the biological activity.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Inhibition Zone | Reference |
|---|---|---|---|
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity, one derivative superior to streptomycin | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Escherichia coli | Inactive | nih.gov |
| Schiff base of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione (5c) | Acinetobacter calcoaceticus | 33 mm | nih.gov |
| Schiff base of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione (5c) | Staphylococcus aureus | 20 mm | nih.gov |
| Schiff base of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione (5d) | Acinetobacter calcoaceticus | High activity | nih.gov |
| Schiff base of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione (5d) | Staphylococcus aureus | High activity | nih.gov |
| Mannich bases of 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | P. aeruginosa, S. aureus, E. faecalis, B. cereus, M. smegmatis | Inhibition zone of 6–20 mm | nih.gov |
The antifungal properties of 5-phenyl-1,2,4-triazole-3-thione derivatives are also well-documented. A series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated significant efficacy against the dermatophyte Microsporum gypseum. nih.gov Six of the seventeen synthesized compounds in this study exhibited antifungal activity superior to the standard drug ketoconazole. nih.gov However, the compounds were not effective against Candida albicans or Aspergillus niger. nih.gov
The mechanism of antifungal action is often linked to the inhibition of enzymes crucial for fungal cell wall synthesis or ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. The presence of the triazole moiety is a common feature in many clinically used antifungal agents.
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b, 5c, 5d, 5e, 5m, 5n) | Microsporum gypseum | Superior to ketoconazole | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans | Inactive | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Aspergillus niger | Inactive | nih.gov |
| Schiff bases of 1-phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione | Various microorganisms | Good antifungal activity | nih.gov |
Research has extended into the antimycobacterial potential of this class of compounds. In one study, S-bridged hybrids were created by coupling 5-aryl-4H-1,2,4-triazole-3-thione derivatives with acylated ciprofloxacin. nih.gov An N-allyl derivative with an unsubstituted phenyl group at the C-5 position of the triazole ring showed the highest antimycobacterial activity. nih.gov This compound was effective against both the non-pathogenic Mycobacterium smegmatis and pathogenic drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis. nih.gov
Inhibition strategies for these compounds against mycobacteria may involve targeting unique enzymes in the mycobacterial cell wall synthesis pathway or other essential metabolic processes.
Antioxidant Activity
The ability of 5-phenyl-1,2,4-triazole-3-thione derivatives to act as antioxidants has been evaluated through various in vitro assays, and the mechanisms behind their radical scavenging potential have been explored through theoretical studies.
The antioxidant capacity of these compounds is frequently assessed using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
A study comparing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) with a pyridine (B92270) analogue (AP) found that the phenyl-substituted compound (AT) had a higher efficacy in scavenging both DPPH and ABTS radicals. nih.govacs.org The IC50 values, which represent the concentration required to scavenge 50% of the radicals, were lower for AT, indicating greater antioxidant power. nih.govacs.org Specifically, the IC50 value for AT in the DPPH assay was 1.3 × 10⁻³ M and in the ABTS assay was 4.7 × 10⁻⁵ M. nih.gov
In another investigation, a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were synthesized and tested for their antioxidant activity using the DPPH assay. researchgate.net One particular derivative (5b) was found to be the most active, with an IC50 value of 5.84 µg/ml, which was comparable to the standard antioxidant, ascorbic acid. researchgate.net The presence of electron-donating groups on the triazole structure has been noted to enhance antioxidant capacity. nih.govacs.org
Table 3: Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ M | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ M | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ M | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ M | nih.gov |
| Derivative 5b of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 5.84 µg/ml | researchgate.net |
Theoretical studies, often employing Density Functional Theory (DFT), have been used to understand how these molecules neutralize free radicals. The primary mechanisms identified are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. Theoretical investigations into the interaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with the hydroperoxyl radical (HOO•) suggested that the reaction predominantly occurs via the HAT mechanism. nih.gov The flexibility of hydrogen atoms in the NH and NH2 groups was highlighted as pivotal for this scavenging activity. nih.gov
The SPLET mechanism involves a two-step process: the antioxidant first loses a proton, and then the resulting anion transfers an electron to the free radical. Studies on 1,2,4-triazole-3-thiones derived from phenolic acids indicated that the SPLET mechanism is favored, based on thermodynamic calculations of proton affinity (PA) and bond dissociation enthalpy (BDE). researchgate.net The stability of the resulting radical or radical cation, and the potential for delocalization of the unpaired electron across both the benzene (B151609) and triazole rings, are key factors influencing the radical scavenging activity. researchgate.net
Anticancer and Antitumor Potential
The 1,2,4-triazole-3-thione scaffold is a prominent feature in many compounds developed for their anticancer properties. nih.gov These derivatives have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms.
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
A novel series of 4,5-disubstituted-1,2,4-triazol-3-thione derivatives was synthesized and evaluated for their effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov Among these, compound 6 showed the most potent activity, with IC50 values of 4.23 μM against MCF-7 and 16.46 μM against HepG2 cells, which are comparable to the reference drug vinblastine. researchgate.net
In another study, hydrazone derivatives of 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione were synthesized and tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov Several of these hydrazones were identified as promising anticancer agents, with EC50 values in the range of 2–17 µM. nih.gov Specifically, compounds N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide were most active in 3D cell cultures. nih.gov
Furthermore, a series of indole/1,2,4-triazole (B32235) hybrids were designed as tubulin polymerization inhibitors. Compounds featuring an oxime moiety generally showed better anticancer activity than their ketone precursors. researchgate.net Compounds 7h and 7j, in particular, displayed significant anticancer effectiveness against a majority of the 60 human tumor cell lines tested, with GI50 values ranging from 1.85 to 5.76 µM and 2.45 to 5.23 µM, respectively. researchgate.net
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| 4,5-disubstituted-1,2,4-triazol-3-thione (compound 6) | MCF-7 (Breast) | 4.23 µM | nih.gov |
| 4,5-disubstituted-1,2,4-triazol-3-thione (compound 6) | HepG2 (Liver) | 16.46 µM | nih.gov |
| Hydrazone derivatives (compounds 4, 14, 18) | Melanoma, Breast, Pancreatic | 2–17 µM | nih.gov |
| Indole/1,2,4-triazole hybrid (compound 7h) | 60 human tumor cell lines | 1.85 - 5.76 µM | researchgate.net |
| Indole/1,2,4-triazole hybrid (compound 7j) | 60 human tumor cell lines | 2.45 - 5.23 µM | researchgate.net |
| Indole-based 1,2,4-triazole derivative (9p) | HeLa | Nanomolar range | rsc.org |
| Thiazolo[3,2-b] nih.govnih.govresearchgate.net-triazole (compound 3b) | Various | Mean GI50 1.37 µM | nih.gov |
The anticancer effects of this compound derivatives are mediated through various cellular and molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and proteins involved in cancer progression.
One of the key targets identified is the tumor suppressor protein p53. A series of novel thiazolo[3,2-b] nih.govnih.govresearchgate.net-triazoles were found to exhibit significant antiproliferative activity, with the most potent compound, 3b, having a mean GI50 of 1.37 µM. nih.gov These compounds were shown to increase the level of p53 in MCF-7 cancer cells, suggesting that their anticancer activity is, at least in part, due to the activation of the p53 pathway. nih.gov Docking studies further supported this, showing high binding affinities of these compounds to the p53 binding domain in MDM2. nih.gov
Tubulin is another important target for this class of compounds. Several studies have reported on 1,2,4-triazole derivatives as potent inhibitors of tubulin polymerization. researchgate.netrsc.orgnih.govnih.gov A novel series of indole-based 1,2,4-triazole derivatives were designed, with compound 9p emerging as a potent inhibitor of tubulin polymerization with an IC50 value of 8.3 μM. rsc.org This compound was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells. rsc.org Similarly, a novel 4,5-disubstituted-1,2,4-triazol-3-thione derivative (compound 6) was found to inhibit tubulin-β polymerization by 58.5%. nih.gov
In addition to p53 and tubulin, other molecular targets have been identified. The aforementioned compound 6 also demonstrated inhibitory activity against α-glucosidase (IC50 = 122.7 μM) and aromatase (31% reduction). nih.gov This multi-targeted approach, affecting DNA replication and glycoprotein (B1211001) metabolism, leads to S-phase cell cycle arrest and induction of apoptosis. nih.gov Other 1,2,4-triazole-3-thione derivatives have been reported to induce apoptosis through the activation of caspase-3, initiated by mitochondrial membrane depolarization and cytochrome c release. nih.gov
Antiviral Activity
The 1,2,4-triazole nucleus is a core component of several antiviral drugs, and derivatives of this compound have also been investigated for their potential to combat viral infections.
Research has indicated that certain derivatives of 1,2,4-triazole-3-thione possess activity against Herpes Simplex Virus (HSV) and Coxsackie B4 virus.
A study evaluating a series of 1,4-disubstituted-1,2,3-triazole derivatives against HSV-1 reported promising results. nih.gov Two compounds, (E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol1yl)benzylidene)benzenesulfonohydrazide (compound 3) and 2,2'-(4,4'-((1,3-phenylenebis(oxy))bis(methylene))bis(1H-1,2,3-triazole-4,1 diyl))dibenzaldehyde (compound 4), showed EC50 values of 16 μM and 21 μM, respectively, against HSV-1. nih.gov Notably, compound 3 was also effective against an acyclovir-resistant strain of the virus. nih.gov
While direct studies on the antiviral activity of this compound against Coxsackie B4 virus are limited, related heterocyclic systems have shown promise. A study on benzo[g]quinazolines, for instance, reported antiviral activity against Coxsackie B4. nih.govnih.gov This suggests that the broader class of nitrogen-containing heterocycles, including triazoles, may be a fruitful area for the discovery of anti-enteroviral agents.
The antiviral mechanisms of 1,2,4-triazole derivatives appear to be distinct from those of established antiviral drugs like acyclovir. The active triazole compounds against HSV-1 did not affect viral DNA replication. nih.gov Instead, they were found to significantly inhibit the expression of immediate-early (ICP0, ICP4) and late (gC) viral genes. nih.gov One of the compounds also interfered with virus egress. nih.gov This alternative mechanism of action is particularly important in the context of rising resistance to current antiviral therapies. The ability of these compounds to target different stages of the viral life cycle makes them valuable candidates for further development as novel antiviral agents. nih.gov
Other Pharmacological Activities and Mechanistic Insights
The 1,2,4-triazole nucleus is a key pharmacophore that has drawn significant interest in medicinal chemistry. Derivatives of this compound, in particular, have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. These compounds interact with various biological targets due to their distinct physicochemical properties, including dipole character, hydrogen bonding capability, and structural rigidity. nih.gov This section explores the anticonvulsant, anti-inflammatory, and enzyme-inhibiting properties of this class of compounds, delving into the mechanistic studies that elucidate their therapeutic potential.
Anticonvulsant Properties and Mechanisms
Derivatives of this compound have emerged as a promising class of anticonvulsant agents. nih.govnih.gov Extensive research has demonstrated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) induced seizure test, which is a well-established model for generalized tonic-clonic seizures. nih.govunifi.it
Studies have shown that 4,5-disubstituted-1,2,4-triazole-3-thione derivatives possess significant anticonvulsant activity, often characterized by a rapid onset and a long-lasting effect. nih.govunifi.it For instance, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated potent activity in the MES test, with a median effective dose (ED50) of 38.5 mg/kg. nih.gov Another highly potent compound, 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited an ED50 of 35.2 mg/kg, which was approximately five and a half times more potent than the established antiepileptic drug, valproate. nih.gov
The anticonvulsant potential of these compounds has also been evaluated in the 6 Hz psychomotor seizure model, a recognized preclinical model for pharmacoresistant epilepsy. unifi.it In this model, several 1,2,4-triazole-3-thione derivatives showed anticonvulsant effects two to three times higher than that of valproate. unifi.it For example, compound TP-427 was particularly effective, with a protective index (PI), the ratio of median toxic dose (TD50) to median effective dose (ED50), greater than 24.4, indicating a favorable safety profile compared to valproate (PI = 3.3). unifi.it
Mechanistic studies suggest that the anticonvulsant action of these triazole derivatives is largely mediated through the modulation of voltage-gated sodium channels. nih.govunifi.it Interestingly, despite some structural similarities to the anticonvulsant drug loreclezole, their mechanism of action is distinctly different. nih.gov Furthermore, some derivatives have been shown to enhance the anticonvulsant activity of classic antiepileptic drugs. For example, 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP10) significantly potentiated the anticonvulsant effect of valproate, an effect attributed to a pharmacokinetic interaction that increases the total brain concentration of valproate. nih.gov
Table 1: Anticonvulsant Activity of Selected this compound Derivatives
Anti-inflammatory Actions and Pathways
The 1,2,4-triazole scaffold is also a constituent of compounds exhibiting significant anti-inflammatory properties. nih.govnih.gov Research into this compound and its derivatives has uncovered their potential to modulate inflammatory pathways through various mechanisms. nih.govnih.gov
One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Certain 1,2,4-triazole derivatives have demonstrated potent dual inhibition of COX-2 and 5-LOX. For example, a derivative featuring a hydroxyurea (B1673989) moiety showed COX-2 and 5-LOX inhibitory activities with IC50 values of 0.15 µM and 0.85 µM, respectively, comparable to reference drugs. nih.gov The ability to inhibit both COX and LOX pathways is considered advantageous as it may offer a broader spectrum of anti-inflammatory action with a potentially reduced risk of side effects associated with selective COX-2 inhibitors.
Further studies have revealed that the anti-inflammatory activity of 1,2,4-triazole derivatives extends beyond COX/LOX inhibition. Some compounds have been found to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of inflammation and necroptosis. nih.gov Since RIPK1 signaling is implicated in conditions like colitis, its inhibition represents a promising therapeutic strategy for immune-mediated inflammatory diseases. nih.gov Additionally, Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents. nih.gov Similarly, a pyrazole-containing 1,2,4-triazole-3-thione derivative also demonstrated significant anti-inflammatory activity. nih.gov
General Enzyme Inhibition Studies
The structural features of 5-phenyl-3H-1,2,4-triazole-3-thiones make them effective inhibitors of various enzymes, a property that is being explored for different therapeutic applications. nih.govresearchgate.net A significant area of this research has been focused on urease inhibition. nih.govnih.gov
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. A series of 1,2,4-triazole-5-thione derivatives bearing a 2-pentyl-5-phenyl-1,2,4-triazole-3-one ring showed excellent urease inhibitory activity, with many compounds being more potent than the standard inhibitor, thiourea (B124793). nih.gov The most active compound in this series, which had a 3-fluoro substitution on the phenyl ring, exhibited an IC50 value of 15.96 ± 2.28 µM and was found to be an un-competitive inhibitor. nih.gov Another study on nih.govzsmu.edu.uaresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netpharmj.org.uathiadiazole derivatives revealed outstanding urease inhibition, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, significantly lower than that of thiourea (IC50 = 22.54 ± 2.34 µM). nih.gov
Beyond urease, these triazole compounds have been evaluated against other enzymes. Some derivatives have shown inhibitory activity against di-zinc metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. unisi.it Specifically, analogues with a halogen substituent at the meta or para position of the phenyl ring were found to inhibit the MBL IMP-1 in the micromolar range. unisi.it Furthermore, studies have investigated the effects of 1,2,4-triazole-3-thione derivatives on enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing good inhibition. unifi.itresearchgate.net The potential to inhibit human carbonic anhydrases has also been explored. unifi.it
Table 2: Urease Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
Structure Activity Relationship Sar and Molecular Design
Analysis of Substituent Effects on Biological Efficacy
The biological activity of 5-phenyl-3H-1,2,4-triazole-3-thione derivatives can be significantly modulated by the nature, position, and steric properties of various substituents on both the phenyl ring and the triazole core.
Lipophilicity, a critical physicochemical parameter, plays a significant role in the pharmacokinetic and pharmacodynamic properties of drug candidates, influencing their absorption, distribution, metabolism, excretion, and interaction with biological targets. For 1,2,4-triazole (B32235) derivatives, a clear correlation between lipophilicity and biological activity has often been observed.
Studies have shown that increasing the lipophilicity of 1,2,4-triazole-3-thione nucleoside derivatives can lead to an increase in both antiviral activity and toxicity. nih.gov This relationship is often quantified using chromatographic methods like reversed-phase thin-layer chromatography (RP-TLC) and high-performance liquid chromatography (RP-HPLC) to determine parameters such as Rₘ₀ or log k₀, which are correlated with the logarithm of the partition coefficient (log P). researchgate.netresearchgate.net
In the context of anticonvulsant activity, a direct relationship has been noted where higher lipophilicity, indicated by a greater Rₘ₀ value, corresponds to stronger anticonvulsant efficacy in a series of 1,2,4-triazole derivatives. researchgate.net However, the relationship is not always linear. For a series of 1,2,3-triazole-dipyridothiazine hybrids tested for anticancer activity, the most potent compound shared similar lipophilicity values with analogs that were 5 to 100 times less active, suggesting that while important, lipophilicity is just one of several factors governing biological efficacy. mdpi.com The evaluation of fused 1,2,4-triazole derivatives has also utilized these lipophilicity parameters (logk(W)) to correlate with their anticancer and antimicrobial properties. nih.gov
Table 1: Correlation of Lipophilicity and Biological Activity in Triazole Derivatives
| Triazole Derivative Class | Biological Activity | Observed Lipophilicity-Activity Correlation | Reference |
|---|---|---|---|
| 1,2,4-Triazole-3-thione Nucleosides | Antiviral | Increased lipophilicity led to increased activity and toxicity. | nih.gov |
| 1,2,4-Triazole Derivatives | Anticonvulsant | Higher Rₘ₀ values (higher lipophilicity) correlated with stronger efficacy. | researchgate.net |
| Fused 1,2,4-Triazoles | Anticancer & Antimicrobial | Lipophilicity parameter (logk(W)) was determined and correlated with activity. | nih.gov |
| 1,2,3-Triazole-dipyridothiazine Hybrids | Anticancer | Complex relationship; most active compounds did not have the highest lipophilicity. | mdpi.com |
For instance, the introduction of bulky substituents at the C3 and C5 positions of the 1,2,4-triazole ring was found to sterically hinder the enzymatic glycosylation process, leading to lower yields of the corresponding nucleosides. nih.gov Conversely, the strategic placement of certain groups can enhance activity. The incorporation of a thiobutyl substituent at the C5 position of a 3-phenyl-1,2,4-triazole derivative resulted in a significant increase in both antiviral activity and cytotoxicity. nih.gov
The position of substituents on the phenyl ring is also a key determinant of efficacy. In a study on urease inhibitors, a series of 1,2,4-triazole-5-thione derivatives were synthesized, and the compound bearing a fluorine atom at the 3-position (meta-position) of the phenyl ring exhibited the highest inhibitory activity. nih.gov This highlights that specific electronic and steric effects imparted by substituents at particular positions are crucial for optimizing interactions with the target enzyme.
Table 2: Examples of Positional and Steric Effects on Biological Activity
| Parent Compound Series | Substituent & Position | Effect | Biological Activity | Reference |
|---|---|---|---|---|
| Disubstituted 1,2,4-triazol-3-thiones | Bulky groups at C3 and C5 | Reduced yield of enzymatic glycosylation, indicating steric hindrance. | N/A (Synthetic outcome) | nih.gov |
| 3-Phenyl-1,2,4-triazole | Thiobutyl group at C5 | Significant increase in activity and cytotoxicity. | Antiviral | nih.gov |
| 1,2,4-Triazole-5-thione derivatives | Fluorine at 3-position of phenyl ring | Highest inhibitory activity in the series. | Urease Inhibition | nih.gov |
Rational Design Principles for Enhanced Biological Activity
A key design strategy involves the modification of the core structure. It has been noted that triazole heterocycles incorporating sulfur, particularly as a thione substitution, often exhibit greater potency compared to their parent analogs. nih.gov The synthesis of hybrid molecules is another prominent strategy. The "click reaction," a copper-catalyzed azide-alkyne cycloaddition, has been employed to create novel 1,2,3-triazole hybrid structures with promising anticancer activities. nih.govresearchgate.net This approach allows for the efficient linking of the triazole core to other pharmacologically relevant moieties.
Furthermore, a common design approach involves using a known active scaffold, such as 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, as a starting point. nih.gov This lead compound can then be systematically modified, for example, by converting it into a thioacetohydrazide intermediate which then reacts with various aldehydes or isatins to generate a library of target hydrazones, allowing for the exploration of new chemical space and the identification of more potent derivatives. nih.gov
Computational Approaches in SAR Studies
Computational chemistry, particularly molecular docking, has become an indispensable tool in modern drug discovery. It provides insights into the interactions between a ligand and its target protein at the molecular level, guiding the rational design of more effective inhibitors.
Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a receptor. For 1,2,4-triazole-3-thione derivatives, these studies have been instrumental in elucidating their mechanism of action against various biological targets.
For example, docking studies have been performed to understand the inhibitory activity of these compounds against:
Urease: In silico analysis against jack bean urease helped identify the necessary interactions responsible for the observed inhibitory activity. nih.gov
Bacterial and Fungal Proteins: Docking of triazole derivatives into the active sites of proteins like 1AJ0, 1JIJ, and 4ZA5 has been used to rationalize their antimicrobial and antifungal effects. ijper.org
Epidermal Growth Factor Receptor (EGFR): To explore anticancer potential, comprehensive modeling studies targeting the EGFR protein have been conducted for novel 3,5-diphenyl-1H-1,2,4-triazole derivatives. nih.govbohrium.com
Tubulin: The binding affinity of triazole derivatives to tubulin, a target for anticancer drugs, has been investigated to understand their antiproliferative effects. uobaghdad.edu.iq
Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Docking studies have been used to support the antitubercular activity of hybrid 1,2,3- and 1,2,4-triazole compounds by analyzing their binding to the InhA enzyme. nih.gov
Beyond simply predicting the binding pose, molecular docking provides detailed information about the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. It can also estimate the binding affinity, often expressed as a docking score or binding energy, which can be correlated with experimental activity.
Detailed docking analyses have revealed key binding features for triazole derivatives:
EGFR Inhibitors: For a series of 3,5-diphenyl-1H-1,2,4-triazole derivatives, the most potent inhibitor, compound 6e , was found to have a Ki value of 0.174 µM. nih.govbohrium.com Docking studies helped to understand its noncompetitive inhibition mode.
InhA Inhibitors: The binding pattern of a hybrid triazole inhibitor within the InhA active site showed specific interactions, including a hydrogen bond between the 1,2,4-triazole nitrogen and the amino acid residue Gly96, and another between the thioether sulfur and Gly14. nih.gov Other interactions involved hydrophobic contacts between the triazole ring and Ile21, and hydrogen bonding with Ser94 and Thr196. nih.gov
PAD4 Inhibitors: While studying 1,2,3-triazoles, it was found that the triazole moiety commonly interacts with the target enzyme via hydrogen bonds with an arginine residue (Arg374) or through π-π stacking interactions with a tryptophan residue (Trp347), depending on the length of the side chain. researchgate.net
These computational predictions are invaluable for understanding SAR at a molecular level and for prioritizing the synthesis of new compounds with a higher probability of success. The docking calculations for urease inhibitors, for instance, supported stronger binding to the receptor for the synthesized compounds compared to a reference molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. For the class of this compound and its derivatives, QSAR studies have been instrumental in elucidating the key structural features that govern their biological effects, thereby guiding the design of more potent and selective agents.
Research in this area has utilized various QSAR approaches, including two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods. These studies have explored a range of biological activities, from anticancer and antifungal to enzyme inhibition.
A notable 3D-QSAR study focused on a series of 1,2,4-triazole-3-thione derivatives as inhibitors of DCN1, a protein implicated in cardiac fibrosis. nih.gov This study employed the Comparative Molecular Similarity Index Analysis (COMSIA) method to develop a predictive model. The COMSIA model incorporated steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to correlate the structural features of the compounds with their inhibitory activity. nih.gov The robustness and predictive power of the derived model were validated through statistical parameters. nih.gov Based on the insights from the 3D-QSAR contour maps, new derivatives with potentially enhanced activity were designed. nih.gov
Another pertinent QSAR investigation centered on the toxicity of new derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols. zsmu.edu.ua This study aimed to predict the acute toxicity (LD50) of the compounds using the nearest neighbor method based on their molecular structures. The analysis revealed that structural modifications, particularly at the 4-position of the triazole ring, significantly influenced the toxicity of the derivatives. zsmu.edu.ua Specifically, an increase in the size of the substituent at the 4-position, especially the introduction of aromatic fragments, was found to decrease the toxicity of the compounds. zsmu.edu.ua
Furthermore, QSAR models have been developed for other classes of 1,2,4-triazole derivatives, providing valuable insights into their structure-activity relationships for various biological targets. For instance, a 3D-QSAR analysis using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method was conducted on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to explore their anticancer potential. nih.gov This study highlighted the importance of steric and electrostatic fields in determining the anticancer activity of these compounds. nih.gov
The following tables summarize key findings from representative QSAR studies on 1,2,4-triazole-3-thione derivatives and related compounds.
Detailed Research Findings
The research into QSAR modeling of this compound and its analogs has provided significant insights into the structural requirements for various biological activities.
In a study focused on DCN1 inhibitors, the COMSIA model yielded a cross-validated q² of 0.553 and a non-cross-validated r² of 0.959, indicating a high degree of confidence in the model's predictive ability. nih.gov The external validation further confirmed the model's robustness with an R²ext value of 0.766. nih.gov The contour maps generated from this model provided a visual representation of the favorable and unfavorable regions for substitution on the triazole scaffold, guiding the design of novel inhibitors with predicted pIC50 values as high as 9.674. nih.gov
The QSAR study on the toxicity of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols demonstrated a clear trend: increasing the bulk of the substituent at the 4-position leads to a higher LD50 value, signifying lower toxicity. zsmu.edu.ua This suggests that for developing safer therapeutic agents based on this scaffold, larger substituents at this position are preferable.
While not exclusively focused on the this compound core, a broader QSAR study on 1,2,4-triazole derivatives against pancreatic cancer cells developed 2D-QSAR models using multiple linear regression (MLR) and multiple non-linear regression (MNLR). physchemres.org The MNLR model showed a strong cross-validation coefficient (Q² = 0.90) and a high predictive ability on an external test set (R²test = 0.852), indicating the reliability of the model in predicting the anti-pancreatic cancer activity of new triazole derivatives. physchemres.org
These QSAR studies collectively underscore the power of computational modeling in the rational design of novel this compound derivatives with desired biological profiles. By quantifying the relationship between molecular structure and activity, these models significantly reduce the need for extensive and costly synthesis and screening of numerous compounds, accelerating the discovery of new therapeutic agents.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies and Green Chemistry Approaches
The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods such as the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides. nih.gov While effective, these conventional methods often require long reaction times and may use hazardous solvents. In response, modern synthetic chemistry is moving towards more efficient and environmentally benign processes, with a significant focus on green chemistry approaches for the synthesis of 5-phenyl-3H-1,2,4-triazole-3-thione and its analogues.
Prominent among these are microwave-assisted and ultrasound-assisted syntheses. These techniques offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and often milder reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of various 1,2,4-triazole derivatives. For instance, the synthesis of thioether derivatives containing the 1,2,4-triazole moiety was achieved with an 81% yield in just 15 minutes under microwave irradiation, a significant improvement over conventional methods that can take several hours. uliege.be In another example, the cyclization of thiosemicarbazides to form triazole rings was completed in minutes instead of hours. mdpi.com This efficiency not only saves time and energy but can also lead to cleaner reactions with fewer by-products.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives has been shown to produce significant yields (75–89%) with accelerated reaction rates compared to conventional methods. nih.gov The mechanical effects of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium—enhance mass transfer and increase the reactivity of the substrates. nih.govgoogle.com
The table below compares conventional heating with microwave-assisted techniques for the synthesis of related 1,2,4-triazole derivatives, highlighting the improvements in time and yield.
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 3–5 hours | 63–78% | uliege.be |
| Microwave-Assisted | 9–20 minutes | 89–97% | uliege.be |
| Conventional Heating | 6–17 hours | 45–83% | uliege.be |
| Microwave-Assisted | 37–90 seconds | 82–97% | uliege.be |
These green methodologies represent a significant frontier in the synthesis of this compound derivatives, offering pathways that are more efficient, economical, and sustainable.
Exploration of Multi-Targeted Pharmacological Agents
The development of drugs that can modulate multiple biological targets simultaneously is a growing strategy to combat complex diseases and overcome drug resistance. The this compound scaffold is proving to be a promising platform for designing such multi-targeted agents, particularly in the fields of oncology and infectious diseases.
Researchers are designing hybrid molecules where the triazole core is linked to other pharmacologically active moieties to create compounds with a broader spectrum of activity. For example, derivatives of 1,2,4-triazole-3-thione have been developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. uliege.be By modifying the substituents at the N4 and C5 positions of the triazole ring, researchers have created inhibitors active against various MBLs like VIM-type and NDM-1, with some compounds showing potent synergistic activity when combined with antibiotics like meropenem. uliege.be
In oncology, hydrazone derivatives of 4-phenyl-1,2,4-triazole-3-thiol (B7761020) have demonstrated cytotoxicity against multiple human cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma. nih.gov Certain derivatives bearing a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety were identified as having the most consistent activity across all tested cell lines, suggesting a mechanism that may overcome the specific resistance pathways of individual cancer types. nih.gov This ability to act on multiple cancer types positions these compounds as interesting candidates for further development as broad-spectrum anticancer agents. The core structure also serves as a foundation for angiotensin II antagonists, indicating its versatility in targeting different physiological systems. google.com
Integration of Advanced Computational and Experimental Techniques for Drug Discovery
The synergy between computational modeling and experimental synthesis is accelerating the drug discovery process. For derivatives of this compound, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are becoming indispensable tools for rational drug design.
These in silico methods allow researchers to predict how newly designed molecules will interact with their biological targets, saving significant time and resources compared to traditional trial-and-error synthesis. For example, a study on 1,2,4-triazole derivatives as potential anticancer agents utilized ultrasound-assisted synthesis to create a series of compounds, which were then evaluated experimentally. nih.gov Concurrently, in silico modeling was performed against five different protein targets. The results of the computational analysis were consistent with the observed biological activities, and molecular docking helped to identify a promising candidate that showed the best binding affinity with the Protein Kinase B (Akt) pocket, a key target in cancer therapy. nih.govgoogle.com
Similarly, in the development of metallo-β-lactamase inhibitors, X-ray crystallography was used to understand how the 1,2,4-triazole-3-thione-based inhibitors bind within the active site of the enzyme. uliege.be This structural information is invaluable for designing next-generation inhibitors with improved potency and specificity. By integrating these advanced computational and experimental techniques, scientists can more efficiently optimize the structure of the this compound scaffold to enhance its therapeutic potential.
Potential Applications in Material Science and Supramolecular Chemistry (focused on underlying scientific principles)
Beyond its pharmacological applications, the this compound structure possesses intrinsic chemical properties that make it a compelling candidate for applications in material science and supramolecular chemistry. The key to this potential lies in its ability to act as a versatile ligand for metal coordination.
The underlying scientific principle involves the thione-thiol tautomerism of the molecule. The compound can exist in the thione form (C=S) or the thiol form (C-SH), and the deprotonated thiol group is an excellent coordinating agent for metal ions. cymitquimica.com Furthermore, the nitrogen atoms within the 1,2,4-triazole ring can also act as donor sites, allowing the molecule to function as a multidentate or bridging ligand. researchgate.net
This coordinating ability enables the self-assembly of complex supramolecular structures and coordination polymers. Researchers have successfully synthesized a variety of metal complexes using 1,2,4-triazole-3-thione derivatives with transition metals such as manganese (Mn), iron (Fe), nickel (Ni), copper (Cu), zinc (Zn), and palladium (Pd). nih.govresearchgate.net The resulting coordination compounds exhibit unique geometries, novel reactivity, and synergistic effects that are not present in the free ligand. nih.gov For instance, the formation of dinucleating complexes, where two metal centers are bridged by ligands, has been demonstrated with group 11 metals (Cu, Ag, Au), creating materials with potentially interesting catalytic or photophysical properties. rsc.orgscite.ai
The ability to form stable complexes and extended networks makes these compounds suitable for developing new materials such as catalysts, sensors, or functional polymers. The interplay between the organic triazole scaffold and the inorganic metal center provides a rich platform for tuning the electronic, magnetic, and structural properties of the resulting materials, opening a frontier for the development of advanced functional materials based on the this compound core.
Q & A
Q. What are the standard synthetic routes for 5-Phenyl-3H-1,2,4-triazole-3-thione and its derivatives?
The synthesis typically involves condensation reactions between aminotriazole precursors and aldehydes. For example, 4-amino-3-pyridinyl-1H-1,2,4-triazole-5-thione reacts with benzaldehyde in chloroform under reflux, catalyzed by AlCl₃, to yield substituted triazole-thiones . Optimization includes solvent selection (e.g., chloroform, DMSO), catalyst choice (AlCl₃, acidic/basic conditions), and reaction time (4–12 hours). Derivatives are further functionalized via S-alkylation or oxidation .
Q. How is the structural integrity of this compound derivatives confirmed experimentally?
Structural confirmation employs complementary analytical techniques:
- Elemental analysis verifies stoichiometry .
- IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray crystallography provides unambiguous 3D structures, as demonstrated for 3-(methoxybenzylsulfonyl)-4-phenyl derivatives .
Q. What pharmacological screening approaches are used for triazole-thione derivatives?
Initial screening focuses on antimicrobial, antifungal, and enzyme inhibition assays. For example:
- Antimicrobial activity : Test against Staphylococcus aureus and Candida albicans using broth dilution (MIC values) .
- Enzyme inhibition : Assess binding affinity to 5-HT₁A serotonin receptors via radioligand displacement assays .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for triazole-thione synthesis?
Factorial design is a robust statistical approach to optimize multiple variables (e.g., temperature, catalyst concentration, solvent polarity). For example:
- A 2³ factorial design (temperature: 60–100°C; catalyst: 0.1–0.5 mol%; solvent: chloroform/DMF) identifies optimal yield conditions .
- Response surface methodology (RSM) refines interactions between variables, minimizing trial runs .
Q. What strategies resolve contradictions in biological activity data across triazole-thione derivatives?
Discrepancies arise from substituent effects or assay variability. Mitigation strategies include:
- Comparative SAR analysis : Correlate substituent electronegativity (e.g., Cl, OCH₃) with activity trends. Chlorophenyl derivatives show enhanced antifungal activity due to lipophilicity .
- Dose-response validation : Re-test ambiguous results across multiple assays (e.g., MIC vs. time-kill kinetics) .
Q. How are computational tools applied to predict the bioactivity of triazole-thiones?
In silico methods streamline target identification:
- Molecular docking (AutoDock, Schrödinger) predicts binding to enzymes like CYP51 (antifungal target) .
- ADMET prediction (SwissADME) evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
- Pass Online® prioritizes derivatives for synthesis by forecasting antimicrobial or anticancer potential .
Q. What advanced techniques characterize electronic properties of triazole-thiones?
- Cyclic voltammetry measures redox potentials, revealing electron-withdrawing/donating effects of substituents .
- DFT calculations (Gaussian, ORCA) model HOMO-LUMO gaps to predict reactivity. For example, 3-pyridinyl substituents lower LUMO energy, enhancing electrophilicity .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Case study : A 5-(4-chlorophenyl) derivative showed conflicting NMR signals due to tautomerism. Resolution involved:
Variable-temperature NMR to track proton shifts .
X-ray crystallography confirming the thione tautomer dominates in the solid state .
Methodological Tables
Table 1 : Key substituent effects on biological activity
| Substituent | Position | Activity Trend | Reference |
|---|---|---|---|
| 4-Chlorophenyl | C5 | ↑ Antifungal (MIC = 2 µg/mL) | |
| 3-Pyridinyl | C3 | ↑ Serotonin receptor binding (Ki = 12 nM) | |
| Methoxypropyl | C4 | ↓ Cytotoxicity (IC₅₀ > 100 µM) |
Table 2 : Optimization parameters for condensation reactions
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | Maximizes rate without decomposition |
| Catalyst (AlCl₃) | 0.1–0.5 mol% | 0.3 mol% | Balances cost and efficiency |
| Solvent | Chloroform/DMF | Chloroform | Enhances solubility of aromatic intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
